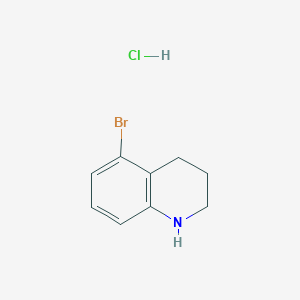

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHAEDCEIPCYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673173 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073968-64-5 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,3,4-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key heterocyclic building block for pharmaceutical and medicinal chemistry applications. The document covers its chemical identity, physicochemical properties, a representative synthetic protocol, core applications in drug development, and essential safety and handling procedures. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

Chemical Identity and Structure

This compound is a halogenated derivative of the tetrahydroquinoline scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

IUPAC Name and Synonyms

-

IUPAC Name: this compound[1]

-

Common Synonyms: 5-bromo-1,2,3,4-tetrahydroquinoline HCl

Chemical Structure

The structure consists of a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. A bromine atom is substituted at the C5 position of the aromatic ring. The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring.

Caption: Figure 1: Structure of this compound

Key Chemical Identifiers

The following table summarizes essential identifiers for this compound. It is crucial for researchers to note that different CAS numbers may be cited by various suppliers, often distinguishing between the free base and its salt forms.

| Identifier | Value | Source(s) |

| CAS Number | 1073968-64-5 | [1][2] |

| Alternate CAS | 114744-50-2 (Typically for free base) | [3][4][5][6] |

| Molecular Formula | C₉H₁₁BrClN | [1][2][5] |

| Molecular Weight | 248.55 g/mol | [2][7] |

| InChI Key | RPHAEDCEIPCYBX-UHFFFAOYSA-N | [1] |

Physicochemical and Handling Properties

Understanding the physical properties and storage requirements is fundamental for the successful application and long-term stability of the reagent.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

| Boiling Point | ~300 °C (for free base) | [5] |

| Flash Point | ~135 °C (for free base) | [5] |

| Density | ~1.428 g/cm³ (for free base) | [5] |

Synthesis and Characterization

While multiple specific synthetic routes exist, a common and logical approach involves the direct bromination of the 1,2,3,4-tetrahydroquinoline precursor followed by conversion to its hydrochloride salt.

Representative Synthetic Protocol

This protocol is a representative methodology based on established organic chemistry principles for aromatic halogenation and salt formation.

Objective: To synthesize this compound from 1,2,3,4-tetrahydroquinoline.

Workflow Diagram:

Caption: Figure 2: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in anhydrous acetonitrile. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction while minimizing side reactions.

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes. NBS is selected as the bromine source because it is a solid, easy to handle, and allows for controlled bromination, reducing the risk of over-bromination that can occur with liquid bromine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic phase three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification of Free Base: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure 5-Bromo-1,2,3,4-tetrahydroquinoline free base.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether (1.1 eq.) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure, including the position of the bromine atom on the aromatic ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent ion.[8]

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-H stretch of the secondary amine hydrochloride.[8]

Applications in Research and Drug Development

The utility of this compound stems from its hybrid structure: a privileged tetrahydroquinoline scaffold and a reactive bromine substituent.

Core Building Block in Pharmaceutical Synthesis

This compound is primarily utilized as a pharmaceutical intermediate.[4] Its structure is a valuable precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs).[4] The bromine atom serves as a key functional group for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of novel carbon-carbon and carbon-heteroatom bonds.

Versatile Reagent in Medicinal Chemistry

Researchers in organic and medicinal chemistry use this brominated quinoline derivative for complex synthetic pathways.[4] The tetrahydroquinoline nucleus is a "privileged scaffold," appearing in a wide range of compounds with diverse biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties.[9][10][11] This intermediate provides a reliable entry point for developing libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Identification

| GHS Classification | Hazard Statement | Signal Word | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [1][2][12] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [1][12] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [1][12] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | [1][12] |

| STOT - Single Exposure | H335: May cause respiratory irritation | Warning | [1][12] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12] For operations that may generate dust, a respirator is recommended.[12]

-

Hygiene: Avoid all personal contact, including inhalation of dust.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage condition is under an inert atmosphere at room temperature to prevent degradation.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical R&D and synthetic chemistry. Its defined structure, coupled with the reactivity of the bromine substituent, makes it an essential building block for the creation of novel therapeutics. Proper understanding of its synthesis, handling, and application is crucial for leveraging its full potential in a research and development setting.

References

- 1. This compound | 1073968-64-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-50-2 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(114744-50-2) 1H NMR [m.chemicalbook.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, belonging to the tetrahydroquinoline class of heterocyclic compounds known for their diverse biological activities.

Molecular Structure and Properties

This compound is the hydrochloride salt of 5-bromo-1,2,3,4-tetrahydroquinoline. The presence of the bromine atom on the aromatic ring and the tetrahydroquinoline core makes it a versatile intermediate for the synthesis of more complex molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClN | [1] |

| Molecular Weight | 248.55 g/mol | [1][2] |

| Appearance | Light yellow to brown solid/liquid | |

| Boiling Point | ~300 °C (for the free base) | [3] |

| Density | ~1.428 g/cm³ (for the free base) | [3] |

| Flash Point | ~135 °C (for the free base) | [3] |

| Storage Temperature | 2-8°C, protect from light, inert atmosphere |

Synthesis

A common synthetic route to 5-bromo-1,2,3,4-tetrahydroquinoline involves the reduction of the corresponding quinoline or a related precursor. One documented method starts from 4-bromo-1-indanone.

Experimental Protocol: Synthesis from 4-Bromo-1-indanone

This protocol is based on a general procedure and may require optimization.

-

Oxime Formation:

-

Dissolve 4-bromo-1-indanone (1.05 g, 5 mmol) in methanol (14 ml).

-

Add hydroxylamine hydrochloride (1.4 g, 20 mmol).

-

Reflux the mixture for 1 hour.

-

After completion, concentrate the reaction mixture under vacuum.

-

Add dichloromethane and a 50% sodium bicarbonate solution and stir for 20 minutes.

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate to yield the oxime intermediate.

-

-

Reduction to Tetrahydroquinoline:

-

Dissolve the oxime intermediate (5 mmol) in dichloromethane (30 ml) and cool to 0 °C.

-

Slowly add diisobutylaluminum hydride (DIBAL-H) (20 ml, 30 mmol, 1.5 M solution in toluene).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water under an ice bath.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by silica gel column chromatography (petroleum ether: ethyl acetate = 3:1) to obtain 5-bromo-1,2,3,4-tetrahydroquinoline.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified 5-bromo-1,2,3,4-tetrahydroquinoline in a suitable solvent such as diethyl ether or ethyl acetate.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of this compound.

Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroquinoline ring will appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region. The exact chemical shifts will be influenced by the bromine substituent and the protonation of the nitrogen.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the bromine will be significantly affected. For a similar compound, 6-bromo-1,2,3,4-tetrahydroquinoline, the following chemical shifts have been reported: δ 143.72, 132.02, 129.50, 123.61, 115.73, 108.46, 41.93, 26.94, 21.79.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected peaks include:

-

N-H stretching vibrations (as a broad band due to the hydrochloride salt).

-

Aromatic C-H stretching.

-

Aliphatic C-H stretching.

-

C=C stretching from the aromatic ring.

-

C-N stretching.

-

C-Br stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-bromo-1,2,3,4-tetrahydroquinoline, the molecular ion peak would be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5] Common fragmentation patterns for tetrahydroquinolines involve cleavages of the saturated ring.

Safety and Handling

This compound is a chemical that requires careful handling.

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage:

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of tetrahydroisoquinoline, a related scaffold, have shown diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[7][8] The bromo-substituent on the aromatic ring of this compound provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery programs. This makes it a key intermediate in the synthesis of potential therapeutic agents targeting a variety of diseases.

References

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:114744-50-2 | 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride | Chemsrc [chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. whitman.edu [whitman.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic aromatic amine that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its structure, which combines a tetrahydroquinoline core with a reactive bromine atom, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The tetrahydroquinoline scaffold is a well-established pharmacophore, present in numerous natural products and synthetic compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[3] The presence of the bromo group at the 5-position provides a strategic handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H11BrClN | [4][5] |

| Molecular Weight | 248.55 g/mol | [5][6] |

| Exact Mass | 246.97634 Da | [4][5] |

| CAS Number | 114744-50-2, 1073968-64-5 | [4][5][7] |

| Physical Form | Solid | |

| Density | 1.428 g/cm³ | [4][8] |

| Boiling Point | 299.676 °C at 760 mmHg | [8] |

| Flash Point | 135 °C | [4] |

| Storage Temperature | Inert atmosphere, room temperature |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline and its hydrochloride salt typically involves the bromination of the parent 1,2,3,4-tetrahydroquinoline. The direct bromination of tetrahydroquinolines can be achieved under various conditions, and the regioselectivity of the reaction is influenced by the reaction conditions and the presence of substituents on the aromatic ring.

A general approach to the synthesis of brominated tetrahydroquinolines involves the direct bromination of 1,2,3,4-tetrahydroquinoline.[9] The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

The mechanism of electrophilic aromatic substitution, in this case, bromination, is directed by the activating and ortho-, para-directing amino group of the tetrahydroquinoline ring. The precise control of reaction conditions is crucial to achieve the desired regioselectivity and to minimize the formation of di- or poly-brominated byproducts.

Key Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and novel organic materials.[1]

-

Pharmaceutical Intermediates: The primary application of this compound is as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The bromine atom can be readily substituted or used in cross-coupling reactions to introduce various functional groups, leading to the generation of diverse chemical libraries for drug discovery.

-

Organic Chemistry Research: In academic and industrial research, this brominated quinoline derivative is a valuable reagent for exploring new synthetic methodologies and constructing complex molecular scaffolds.[1] Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[9]

The following diagram illustrates the central role of this compound as a precursor to more complex molecules.

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the coupling of 5-Bromo-1,2,3,4-tetrahydroquinoline with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties, coupled with its reactivity in a variety of chemical transformations, make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, handling, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry and organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS#:114744-50-2 | 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process of drug development.

Foundational Understanding: The "Why" Behind Solubility and Stability Testing

In drug development, the intertwined properties of solubility and stability form the bedrock upon which a compound's formulation, bioavailability, and ultimately, its therapeutic efficacy are built. For a molecule like this compound, a thorough understanding of these parameters is not merely a data-gathering exercise; it is a critical step in de-risking a potential drug candidate.

Solubility dictates the maximum concentration of the drug that can be achieved in a solution, a factor that directly influences its absorption in the gastrointestinal tract and its suitability for parenteral formulations. Poor aqueous solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects.

Stability refers to the ability of the compound to resist chemical degradation over time and under various environmental stressors. Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the safety and efficacy of the final drug product.

This guide will provide the experimental frameworks to quantitatively assess these two critical attributes for this compound.

Characterizing Solubility: From Kinetic Screening to Thermodynamic Certainty

Solubility assessment is often a tiered approach, beginning with rapid kinetic measurements for early-stage discovery and progressing to more definitive thermodynamic solubility for lead optimization and pre-formulation.

The Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application of the compound. A strategic selection includes aqueous buffers at physiologically relevant pH values, as well as common organic solvents used in formulation development.

| Solvent/Medium | Rationale |

| pH 1.2 HCl Buffer | Simulates gastric fluid. |

| pH 4.5 Acetate Buffer | Simulates intestinal fluid. |

| pH 6.8 Phosphate Buffer | Simulates intestinal fluid. |

| pH 7.4 Phosphate Buffered Saline (PBS) | Simulates physiological pH. |

| Water (unbuffered) | Baseline aqueous solubility. |

| Ethanol | Common co-solvent in formulations. |

| Propylene Glycol | Common vehicle for oral and parenteral formulations. |

| DMSO | Used for initial stock solutions in biological assays. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle: An excess of the solid compound is agitated in the chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvents. The presence of undissolved solid should be visually confirmed.

-

Equilibration: Seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered samples as necessary and analyze them using a validated analytical method (see Section 4.0) to determine the concentration of the dissolved compound.

Data Presentation: Expected Solubility Profile

The results of the thermodynamic solubility study should be presented in a clear, tabular format.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 HCl Buffer | 25 | To be determined |

| pH 4.5 Acetate Buffer | 25 | To be determined |

| pH 6.8 Phosphate Buffer | 25 | To be determined |

| pH 7.4 PBS | 25 | To be determined |

| Water | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Propylene Glycol | 25 | To be determined |

| DMSO | 25 | To be determined |

Assessing Chemical Stability: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[1][2][3] By subjecting the compound to conditions more severe than those it would encounter during storage and handling, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

The Logic of Stress Conditions

The selection of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and is designed to mimic the potential environmental challenges a drug might face.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation Studies

Objective: To generate a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without complete decomposition of the molecule.[4]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Neutral Hydrolysis: Mix the stock solution with water and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample should be protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.

-

-

Sample Quenching and Analysis: At appropriate time points, withdraw samples from the stress conditions. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples, including a non-stressed control, using the developed stability-indicating HPLC method (see Section 4.0).

Potential Degradation Pathways

Based on the known chemistry of quinoline and tetrahydroquinoline derivatives, potential degradation pathways for this compound may include:

-

Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, potentially leading to the formation of the corresponding quinoline or other oxidized species. The secondary amine is also a site for oxidation.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other unforeseen reactions.

-

Photodegradation: The aromatic ring system suggests a potential for photolytic reactions, including dehalogenation or the formation of photo-adducts.

The Analytical Backbone: Developing a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Causality in Method Development

The goal is to develop an HPLC method that can separate the parent compound from its potential degradation products and any process-related impurities. The choice of column, mobile phase, and detection wavelength is a systematic process.

Caption: Logical Flow of HPLC Method Development.

Proposed Starting HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for moderately polar compounds).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Column Temperature: 30°C.

Method Validation: The Trustworthiness Pillar

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9][10][11]

Validation Parameters:

| Parameter | Purpose |

| Specificity | To ensure the method can distinguish the analyte from degradation products and other impurities. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. |

| Accuracy | To measure the closeness of the experimental value to the true value. |

| Precision | To assess the degree of scatter in a series of measurements (repeatability and intermediate precision). |

| Range | The concentration interval over which the method is accurate, precise, and linear. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. |

| Robustness | To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters. |

Conclusion: A Pathway to Comprehensive Understanding

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following these principles and detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The emphasis on understanding the "why" behind each experimental choice ensures that the resulting data is not just a set of numbers, but a true reflection of the compound's physicochemical properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. database.ich.org [database.ich.org]

- 11. fda.gov [fda.gov]

A Comprehensive Spectroscopic Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No: 114744-50-2), a key intermediate in pharmaceutical research and organic synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation and purity assessment. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the results, but the scientific rationale behind the data acquisition and interpretation.

Molecular Structure and Spectroscopic Significance

This compound is a heterocyclic compound featuring a bromine-substituted aromatic ring fused to a saturated nitrogen-containing ring. The presence of the hydrochloride salt significantly influences its solubility and the spectroscopic signature of the amine group. Accurate characterization is paramount to ensure its identity and purity before its use in further synthetic steps.

The molecular structure, with a proposed numbering scheme for NMR analysis, is presented below. This numbering is crucial for unambiguously assigning signals to their corresponding atoms.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve hydrochloride salts and its distinct solvent peak. Deuterated methanol (CD₃OD) or water (D₂O) are also options. The choice of solvent is critical as it can affect the chemical shift of exchangeable protons like N-H⁺.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Interpretation

The proton NMR spectrum can be divided into three main regions: the downfield aromatic region, the upfield aliphatic region, and the signal from the ammonium proton.

-

Aromatic Protons (H6, H7, H8): These protons appear in the δ 6.5-7.5 ppm range. The electron-withdrawing effect of the bromine atom and the fused ring system influences their precise shifts.

-

H6 is expected to be a doublet, coupled to H7.

-

H7 should appear as a triplet (or a doublet of doublets), coupled to both H6 and H8.

-

H8 will be a doublet, coupled to H7.

-

-

Ammonium Proton (N-H₂⁺): As a hydrochloride salt, the amine is protonated. This results in a broad signal, typically downfield, whose chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it may appear as a very broad peak around δ 9-10 ppm.

-

Aliphatic Protons (H2, H3, H4): These protons on the saturated ring are shielded and appear upfield.

-

H2 (-CH₂-N-) : This methylene group is adjacent to the nitrogen atom and will be deshielded relative to the other aliphatic protons, likely appearing as a triplet around δ 3.3 ppm.

-

H4 (-CH₂-Ar) : This methylene group is benzylic and will appear as a triplet around δ 2.7 ppm.

-

H3 (-CH₂-) : This central methylene group will be a multiplet (quintet or sextet) around δ 1.9 ppm, showing coupling to both H2 and H4.

-

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H₂⁺ | 9.0 - 10.5 | broad singlet (br s) | - | 2H |

| H7 | ~7.2 | triplet (t) | ~8.0 | 1H |

| H6 | ~7.0 | doublet (d) | ~8.0 | 1H |

| H8 | ~6.8 | doublet (d) | ~8.0 | 1H |

| H2 | ~3.3 | triplet (t) | ~6.0 | 2H |

| H4 | ~2.7 | triplet (t) | ~6.4 | 2H |

| H3 | ~1.9 | multiplet (m) | - | 2H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These appear in the δ 110-150 ppm region. The carbon bearing the bromine (C5) will have its chemical shift significantly influenced by the heavy atom effect and will appear more upfield than predicted by simple substituent effects.

-

Aliphatic Carbons (C2, C3, C4): These saturated carbons are shielded and appear in the δ 20-50 ppm range. C2, being attached to nitrogen, will be the most downfield of the three.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C8a | ~144 |

| C4a | ~132 |

| C7 | ~130 |

| C6 | ~124 |

| C8 | ~116 |

| C5 (C-Br) | ~109 |

| C2 | ~42 |

| C4 | ~27 |

| C3 | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR-ATR Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the final spectrum.

IR Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups and the salt formation.

-

N-H₂⁺ Stretch: The most telling feature for the hydrochloride salt is the very broad and strong absorption band between 2400-3200 cm⁻¹ . This is characteristic of an ammonium (R₂NH₂⁺) salt and results from the N-H stretching vibrations.

-

Aromatic C-H Stretch: A sharp peak appearing just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹ ) is indicative of the C-H stretching on the aromatic ring.

-

Aliphatic C-H Stretch: Sharp, strong peaks appearing just below 3000 cm⁻¹ (e.g., 2970-2850 cm⁻¹ ) are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the saturated ring.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N Stretch: The C-N stretching vibration for the amine is typically found in the 1250-1020 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretch is expected in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H₂⁺ Stretch (Ammonium Salt) | 2400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | > 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | < 3000 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium - Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For analysis, the hydrochloride salt typically dissociates, and the mass spectrum reflects the free base, 5-Bromo-1,2,3,4-tetrahydroquinoline (C₉H₁₀BrN).[4]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process, known as Electron Impact (EI), ejects an electron from the molecule to form a positively charged radical ion, the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Interpretation

-

Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 211 (for C₉H₁₀⁷⁹BrN) and m/z 213 (for C₉H₁₀⁸¹BrN). This "M/M+2" pattern is a definitive signature for a monobrominated compound.

-

Key Fragmentation Pathways: Energetically unstable molecular ions will fragment into smaller, more stable ions. The fragmentation pattern is a molecular fingerprint. A primary fragmentation mechanism for tetrahydroquinolines is a retro-Diels-Alder reaction .[5]

-

Loss of Ethene: The molecular ion undergoes cleavage of the saturated ring, losing a neutral ethene molecule (C₂H₄, 28 Da). This results in a prominent fragment ion pair at m/z 183/185 .

-

Loss of a Hydrogen Radical: Loss of a hydrogen atom (H•) from the molecular ion can lead to a fragment at m/z 210/212 .

-

Loss of Bromine Radical: Cleavage of the C-Br bond results in the loss of a bromine radical (Br•), leading to an ion at m/z 132 .

-

Figure 2: Proposed key fragmentation pathways for 5-Bromo-1,2,3,4-tetrahydroquinoline in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (⁷⁹Br/⁸¹Br) | Proposed Identity | Notes |

|---|---|---|

| 211 / 213 | [C₉H₁₀BrN]⁺• | Molecular Ion (M⁺•). Characteristic 1:1 isotopic pattern. |

| 210 / 212 | [C₉H₉BrN]⁺ | Loss of a hydrogen radical. |

| 183 / 185 | [C₇H₆BrN]⁺• | Loss of ethene via retro-Diels-Alder reaction. A major fragment. |

| 132 | [C₉H₁₀N]⁺ | Loss of a bromine radical. |

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.

-

NMR spectroscopy confirms the complete carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the structure of the aliphatic portion.

-

IR spectroscopy provides unequivocal evidence of the key functional groups, most notably the ammonium salt moiety, which confirms the hydrochloride form of the compound.

-

Mass spectrometry establishes the correct molecular weight and reveals the presence of a single bromine atom through its characteristic isotopic pattern. Key fragmentation pathways, such as the retro-Diels-Alder reaction, further corroborate the tetrahydroquinoline core structure.

Together, these three spectroscopic techniques provide a robust and self-validating dataset that confirms the identity and structural integrity of this compound, ensuring its suitability for high-level research and development applications.

References

- 1. CAS#:114744-50-2 | 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride | Chemsrc [chemsrc.com]

- 2. Cina 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride CAS NO: 114744-50-2 Produsen - Sampel Gratis - Alfa Chemical [id.alfachemar.com]

- 3. Cina 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride N. CAS: 114744-50-2 Produttori - Campione gratuito - Alfa Chemical [it.alfachemsp.com]

- 4. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: A Technical Guide for Innovative Research

Introduction: The Untapped Versatility of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with a variety of biological macromolecules. The introduction of a bromine atom at the 5-position of this scaffold, as in 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, offers a unique and powerful tool for chemical diversification. This halogenation not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for the introduction of a wide array of substituents through modern cross-coupling methodologies.[2][3]

This technical guide provides a comprehensive overview of potential research areas for this compound, targeting researchers, scientists, and drug development professionals. We will delve into promising avenues in medicinal chemistry and materials science, providing detailed experimental protocols and workflows to catalyze innovation and accelerate discovery.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research.

| Property | Value | Source |

| CAS Number | 1073968-64-5 | [2][4] |

| Molecular Formula | C9H11BrClN | [2][4] |

| Molecular Weight | 248.55 g/mol | [2][4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, room temperature |

PART 1: Medicinal Chemistry - A Gateway to Novel Therapeutics

The true potential of this compound lies in its role as a versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.

Strategic Functionalization via Cross-Coupling Reactions

The C-Br bond at the 5-position is a key site for synthetic elaboration. Several powerful cross-coupling reactions can be employed to introduce a wide range of functionalities, each with the potential to impart unique biological activities.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromo-tetrahydroquinoline with a boronic acid or ester in the presence of a palladium catalyst.[2][5] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which can significantly influence the pharmacological profile of the resulting molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1), via syringe.

-

Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines.[6] This is particularly valuable for creating compounds that can mimic biological amines or engage in hydrogen bonding interactions with protein targets.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq) in a dry Schlenk tube.

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Potential Therapeutic Applications

The structural diversity achievable from this compound opens up numerous avenues for drug discovery.

The tetrahydroquinoline scaffold is present in several compounds with demonstrated anticancer activity.[7][8][9] Research could focus on developing derivatives that target specific cancer-related pathways.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The functionalized tetrahydroquinoline scaffold could be designed to target kinases involved in cell proliferation and survival, such as EGFR, HER2, or mTOR.[10]

-

NF-κB Inhibitors: The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.[11]

-

Androgen Receptor (AR) Antagonists: Tetrahydroquinoline derivatives have been discovered as potent AR antagonists, which are crucial for the treatment of prostate cancer.[12]

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need.[13][14][15] The tetrahydroisoquinoline scaffold, a close structural analog, has shown promise in this area, suggesting that tetrahydroquinolines are also worthy of investigation.[16]

-

Neuroprotective Agents: Research can be directed towards synthesizing derivatives that exhibit neuroprotective effects by, for example, modulating oxidative stress, inhibiting neuroinflammation, or promoting neurotrophic factor release.[1][17]

-

Enzyme Inhibitors: Derivatives could be designed to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B).

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated quinolines have demonstrated potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19][20]

-

Broad-Spectrum Antibacterials: A library of derivatives could be screened against a panel of clinically relevant bacteria to identify compounds with broad-spectrum activity.

-

Antifungal Agents: The tetrahydroisoquinoline scaffold has also been explored for antifungal activity, suggesting a potential avenue for tetrahydroquinoline derivatives.[21]

PART 2: Materials Science - Beyond the Biological Realm

While the primary focus for this scaffold is in medicinal chemistry, its unique electronic and structural properties also make it an interesting candidate for applications in materials science.

Organic Electronics

The aromatic core of the tetrahydroquinoline moiety, when appropriately functionalized, could be incorporated into organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs): Functionalization with chromophoric and electron-donating or -withdrawing groups could lead to the development of novel emitters or host materials for OLEDs. Research on 5-bromoquinoline suggests its utility in this area.

-

Organic Photovoltaics (OPVs): The scaffold could be incorporated into donor or acceptor molecules for use in the active layer of organic solar cells.

Conclusion: A Call to Exploration

This compound is more than just a chemical reagent; it is a launchpad for innovation. Its strategic bromine handle, coupled with the proven biological relevance of the tetrahydroquinoline scaffold, presents a wealth of opportunities for researchers in both medicinal chemistry and materials science. The proposed research avenues and detailed protocols in this guide are intended to serve as a catalyst for further exploration, with the ultimate goal of translating the potential of this versatile molecule into tangible scientific advancements.

References

- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Methodological & Application

Detailed Synthesis Protocol for 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride: A Guide for Researchers

An Application Note for Medicinal and Process Chemistry

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key building block in pharmaceutical research and drug development.[1] The synthesis proceeds via the catalytic hydrogenation of 5-bromoquinoline to yield the free base, 5-Bromo-1,2,3,4-tetrahydroquinoline, followed by conversion to its stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and rigorous safety procedures.

Introduction and Scientific Context

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions, enabling the construction of complex molecular architectures for novel therapeutic agents.[4] this compound (CAS No: 1073968-64-5) is a stable, crystalline solid that is often preferred over the free base for its ease of handling and storage.

The protocol detailed herein employs a classic and robust method: the heterogeneous catalytic hydrogenation of the pyridine ring of 5-bromoquinoline. This transformation selectively reduces the heterocyclic ring while preserving the benzene ring and, crucially, the carbon-bromine bond. The choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity, avoiding common side reactions such as hydrodebromination.

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image, not from search results)

Figure 1: Synthesis of this compound from 5-bromoquinoline via catalytic hydrogenation.

Mechanistic Rationale: The catalytic hydrogenation of quinolines is a well-established process.[5][6] The reaction occurs on the surface of a heterogeneous catalyst, most commonly a platinum-group metal like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C). The process begins with the in situ reduction of the PtO₂ precursor by hydrogen to form highly active, finely divided platinum metal (platinum black). Both the hydrogen gas and the quinoline substrate adsorb onto the catalyst surface. The pyridine ring of quinoline is more susceptible to reduction than the benzene ring due to its lower aromaticity. Hydrogen is transferred stepwise to the adsorbed quinoline, leading to the saturation of the C2-C3 and C4-N1 bonds, yielding the 1,2,3,4-tetrahydroquinoline product.[5] Careful control of temperature, pressure, and catalyst selection is essential to prevent over-reduction or cleavage of the C-Br bond.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Grade | Supplier Example | Notes |

| 5-Bromoquinoline | 4964-71-0 | >98% | Sigma-Aldrich, TCI | Starting material. |

| Platinum(IV) oxide (PtO₂) | 1314-15-4 | Reagent | Sigma-Aldrich | Adams' catalyst. Handle with care. |

| Glacial Acetic Acid | 64-19-7 | ACS Grade | Fisher Scientific | Reaction solvent. |

| Hydrogen Gas (H₂) | 1333-74-0 | High Purity | Airgas | Reducing agent. |

| Nitrogen Gas (N₂) | 7727-37-9 | High Purity | Airgas | For inerting atmosphere. |

| Diethyl Ether | 60-29-7 | Anhydrous | Fisher Scientific | Extraction and precipitation solvent. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | VWR | For basification during workup. |

| Celite® 545 | 61790-53-2 | N/A | Sigma-Aldrich | Filtration aid. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | VWR | Drying agent. |

| Hydrochloric Acid | 7647-01-0 | 2.0 M in Diethyl Ether | Sigma-Aldrich | For salt formation. |

Equipment

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Three-neck round-bottom flasks with appropriate stoppers and gas inlet/outlet

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Schlenk line or manifold for inert gas handling

-

Büchner funnel and vacuum flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Analytical balance

Detailed Experimental Protocol

This protocol is divided into three main parts: hydrogenation, workup and isolation of the free base, and formation of the hydrochloride salt.

Workflow Overview

Diagram 1: Step-by-step workflow for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline HCl.

Part A: Catalytic Hydrogenation of 5-Bromoquinoline

-

Reactor Charging: To the glass liner of a Parr hydrogenation apparatus, add 5-bromoquinoline (10.4 g, 50.0 mmol).

-

Solvent Addition: Add glacial acetic acid (100 mL). Stir the mixture until the starting material is fully dissolved.

-

Rationale: Glacial acetic acid serves as an excellent solvent for both the starting material and the product. Its acidic nature helps to maintain the activity of the platinum catalyst.[5]

-

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.23 g, 1.0 mmol, 2 mol%).

-

Rationale: PtO₂ is a reliable catalyst for the hydrogenation of aromatic N-heterocycles. A 2 mol% loading provides a good balance between reaction rate and cost.

-

-

Assembly and Inerting: Securely assemble the hydrogenation apparatus. Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere and remove all oxygen.

-

Hydrogenation Reaction: Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen gas. Begin vigorous stirring and heat the reaction mixture to 50 °C. The reaction is monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 4-6 hours.

-

Rationale: Moderate pressure and temperature are employed to facilitate the reaction at a reasonable rate while minimizing the risk of hydrodebromination, a potential side reaction where the bromine atom is replaced by hydrogen.

-

Part B: Workup and Isolation of the Free Base

-

Depressurization and Inerting: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen gas.

-

SAFETY NOTE: The catalyst is pyrophoric upon exposure to air, especially when dry and containing adsorbed hydrogen. Do not allow the catalyst to dry out in the presence of air.

-

-

Catalyst Filtration: Under a nitrogen atmosphere or while keeping the mixture wet, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the platinum catalyst. Wash the Celite® pad with a small amount of glacial acetic acid (2 x 10 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the glacial acetic acid under reduced pressure using a rotary evaporator (bath temperature < 60 °C).

-

Aqueous Workup: To the resulting residue, add deionized water (100 mL) and cool the mixture in an ice bath. Slowly and carefully basify the acidic mixture by adding 6 M aqueous sodium hydroxide (NaOH) with stirring until the pH is >10. A brownish oil or solid may separate.

-

Rationale: Basification deprotonates the amine functionality of the tetrahydroquinoline product, converting it from its salt form to the free base, which is soluble in organic solvents.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 5-Bromo-1,2,3,4-tetrahydroquinoline as a pale yellow to brown oil or low-melting solid.

Part C: Formation and Isolation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from the previous step in anhydrous diethyl ether (100 mL).

-

Salt Formation: While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (check the pH of the supernatant with moist pH paper to ensure it is acidic).

-

Rationale: The hydrochloride salt is generally insoluble in diethyl ether, allowing for its clean precipitation and isolation from any non-basic impurities. This step also serves as a purification method.

-

-

Product Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual impurities. Dry the product under high vacuum to a constant weight.

Characterization and Expected Results

-

Appearance: White to off-white crystalline solid.

-

Yield: 10.5 - 11.8 g (84 - 95% over two steps).

-

Molecular Weight: 248.55 g/mol (C₉H₁₁BrClN).[7]

-

¹H NMR: The spectrum should be consistent with the structure of this compound.[8] Key signals include aromatic protons and three sets of aliphatic protons corresponding to the saturated portion of the ring.

-

Purity (HPLC): >98%.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood by personnel trained in standard synthetic chemistry techniques.

-

Chemical Hazards: 5-Bromoquinoline and its tetrahydro derivative are irritants and may be harmful if swallowed or inhaled.[9][10][11] Glacial acetic acid is corrosive. Diethyl ether is extremely flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Hydrogen Gas: Hydrogen is a highly flammable gas that forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained, leak-tested, and operated behind a safety shield.

-

Catalyst Handling: Platinum oxide catalyst, especially after use (as platinum black), can be pyrophoric and may ignite flammable solvents upon exposure to air.[13] Never allow the used catalyst to become dry in the presence of air. Quench the used catalyst on the Celite® pad by slowly adding it to a large volume of water.

Troubleshooting and Process Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or time. 3. Catalyst poisoning (e.g., by sulfur impurities). | 1. Use fresh, high-quality PtO₂. 2. Increase reaction time or pressure slightly. 3. Purify the starting 5-bromoquinoline if impurity is suspected. |

| Product is Dark/Oily | Impurities from starting material or side reactions. | Ensure complete basification during workup. If necessary, purify the free base by column chromatography (silica gel, hexanes/ethyl acetate gradient) before salt formation. |

| Low Yield | 1. Mechanical losses during transfers. 2. Incomplete extraction. 3. Side reaction (hydrodebromination). | 1. Ensure careful transfers and washing of glassware. 2. Perform an additional extraction of the aqueous layer. 3. Use milder conditions (lower temperature or pressure). Check product purity by LC-MS for debrominated byproduct. |

References

- 1. nbinno.com [nbinno.com]

- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(114744-50-2) 1H NMR spectrum [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride: A Detailed Guide to Starting Materials and Synthetic Protocols

Introduction